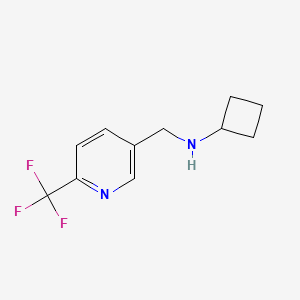
N-((6-(trifluoromethyl)pyridin-3-yl)methyl)cyclobutanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((6-(trifluoromethyl)pyridin-3-yl)methyl)cyclobutanamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further linked to a cyclobutanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(trifluoromethyl)pyridin-3-yl)methyl)cyclobutanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 6-(trifluoromethyl)pyridine with a suitable alkylating agent to introduce the cyclobutanamine group. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
N-((6-(trifluoromethyl)pyridin-3-yl)methyl)cyclobutanamine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The trifluoromethyl group and pyridine ring can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Sodium permanganate in acetonitrile at low temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
科学的研究の応用
N-((6-(trifluoromethyl)pyridin-3-yl)methyl)cyclobutanamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to the trifluoromethyl group.
Agrochemicals: The compound is explored for its use in crop protection agents, leveraging its chemical stability and bioactivity.
Materials Science: Its unique structural properties make it a candidate for the development of advanced materials with specific electronic or mechanical properties.
作用機序
The mechanism of action of N-((6-(trifluoromethyl)pyridin-3-yl)methyl)cyclobutanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of specific pathways, resulting in desired biological effects .
類似化合物との比較
Similar Compounds
Uniqueness
N-((6-(trifluoromethyl)pyridin-3-yl)methyl)cyclobutanamine stands out due to its cyclobutanamine moiety, which imparts unique steric and electronic properties. This differentiates it from other trifluoromethylpyridine derivatives, potentially leading to distinct biological activities and applications .
特性
IUPAC Name |
N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]cyclobutanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)10-5-4-8(7-16-10)6-15-9-2-1-3-9/h4-5,7,9,15H,1-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKOUDKBJNRBFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=CN=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


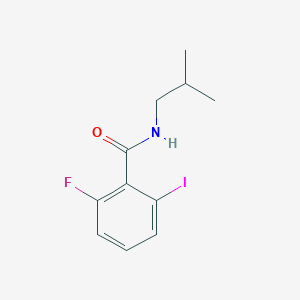
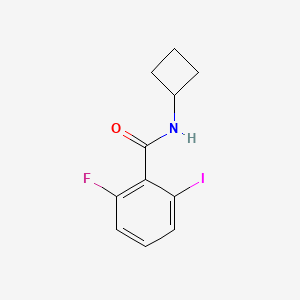
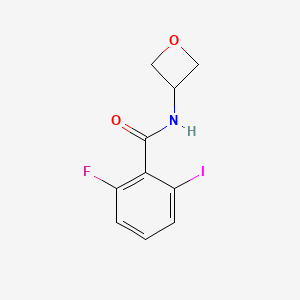
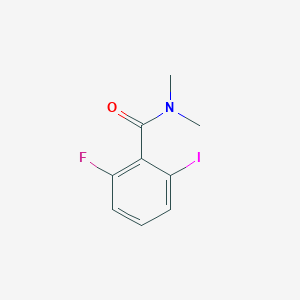
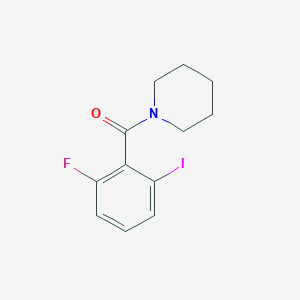
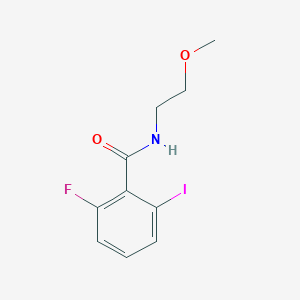
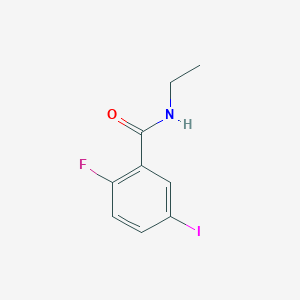
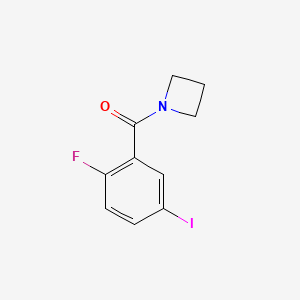
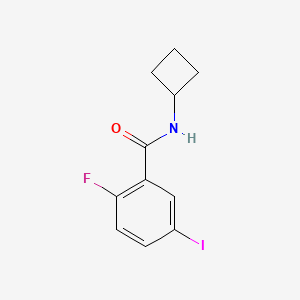
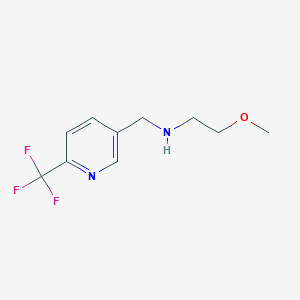
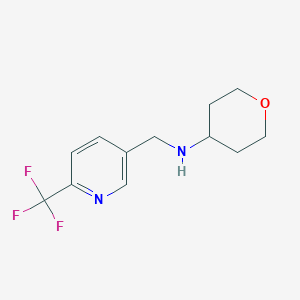
![3-Bromo-4-fluoro-N-[(2R)-1-hydroxypropan-2-yl]benzamide](/img/structure/B8170482.png)
